molecular formula C18H20N4O2 B4198414 2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B4198414
M. Wt: 324.4 g/mol
InChI Key: FYTARQPVIPWYST-UHFFFAOYSA-N
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Description

2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a complex organic compound that features a triazole ring and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the triazole intermediate.

    Formation of the Isoindole-Dione Structure: This can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the isoindole-dione structure, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe to study biological pathways involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the isoindole-dione structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Isoindole-Dione Derivatives: Compounds with similar isoindole-dione structures but different substituents.

Uniqueness

The uniqueness of 2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione lies in its combination of the triazole ring and isoindole-dione structure, which provides a unique set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-16-13-8-4-5-9-14(13)17(24)22(16)18-19-15(20-21-18)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTARQPVIPWYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=NNC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 2
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 3
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 4
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 5
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 6
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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